Cas no 1387634-87-8 (1-(3-Bromo-2,6-difluorophenyl)ethanone)

1-(3-Bromo-2,6-difluorophenyl)ethanone is a brominated and fluorinated aromatic ketone with significant utility in synthetic organic chemistry. Its distinct structure, featuring both bromine and fluorine substituents, enhances its reactivity in cross-coupling reactions, nucleophilic substitutions, and as a precursor for pharmaceuticals and agrochemicals. The electron-withdrawing effects of the halogens improve electrophilic character, facilitating selective functionalization. This compound is particularly valuable in the synthesis of complex heterocycles and fine chemicals, where precise halogen positioning is critical. High purity and stability under standard conditions make it a reliable intermediate for research and industrial applications. Its well-defined reactivity profile supports efficient scalability in multi-step synthetic routes.
1-(3-Bromo-2,6-difluorophenyl)ethanone structure
1387634-87-8 structure
Product Name:1-(3-Bromo-2,6-difluorophenyl)ethanone
CAS No:1387634-87-8
MF:C8H5BrF2O
MW:235.025508642197
CID:4975684
Update Time:2026-02-27

1-(3-Bromo-2,6-difluorophenyl)ethanone Chemical and Physical Properties

Names and Identifiers

    • 1-(3-bromo-2,6-difluorophenyl)ethanone
    • 3'-Bromo-2',6'-difluoroacetophenone
    • Ethanone, 1-(3-bromo-2,6-difluorophenyl)-
    • 1-(3-Bromo-2,6-difluorophenyl)ethanone
    • Inchi: 1S/C8H5BrF2O/c1-4(12)7-6(10)3-2-5(9)8(7)11/h2-3H,1H3
    • InChI Key: OZDPVCFHJISTHQ-UHFFFAOYSA-N
    • SMILES: BrC1=CC=C(C(C(C)=O)=C1F)F

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 186
  • XLogP3: 2.5
  • Topological Polar Surface Area: 17.1

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1-(3-Bromo-2,6-difluorophenyl)ethanone Suppliers

Amadis Chemical Company Limited
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(CAS:1387634-87-8)1-(3-Bromo-2,6-difluorophenyl)ethanone
Order Number:A1215899
Stock Status:in Stock
Quantity:250mg/1g/5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 22:15
Price ($):163/294/967
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Additional information on 1-(3-Bromo-2,6-difluorophenyl)ethanone

Introduction to 1-(3-Bromo-2,6-difluorophenyl)ethanone (CAS No. 1387634-87-8)

1-(3-Bromo-2,6-difluorophenyl)ethanone, identified by the Chemical Abstracts Service Number (CAS No.) 1387634-87-8, is a fluorinated aromatic ketone that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound belongs to a class of molecules characterized by the presence of both bromine and fluorine substituents on a phenyl ring, which imparts unique electronic and steric properties. The structural motif of 1-(3-Bromo-2,6-difluorophenyl)ethanone makes it a promising scaffold for the development of novel bioactive agents, particularly in the quest for innovative therapeutic solutions.

The synthesis of 1-(3-Bromo-2,6-difluorophenyl)ethanone involves sophisticated organic transformations that highlight the compound's synthetic utility. The introduction of fluorine atoms at the 2 and 6 positions of the phenyl ring enhances the lipophilicity and metabolic stability of the molecule, while the bromine substituent at the 3-position provides a handle for further functionalization via cross-coupling reactions. These features make it an attractive intermediate in multi-step synthetic pathways aimed at generating structurally diverse libraries of pharmacologically relevant compounds.

In recent years, there has been a surge in interest regarding fluorinated aromatic compounds due to their demonstrated efficacy in modulating biological targets. The presence of fluorine atoms can influence both the pharmacokinetic and pharmacodynamic properties of drug candidates, often leading to improved binding affinity and reduced susceptibility to degradation. 1-(3-Bromo-2,6-difluorophenyl)ethanone exemplifies this trend, as its structural features are well-suited for designing molecules that interact with biological macromolecules with high specificity.

One of the most compelling aspects of 1-(3-Bromo-2,6-difluorophenyl)ethanone is its potential application in the discovery of small-molecule inhibitors targeting enzyme-catalyzed processes. The electron-withdrawing nature of fluorine and bromine substituents can fine-tune the reactivity of adjacent functional groups, enabling precise control over molecular interactions. This has led to its exploration as a key building block in the development of inhibitors for kinases, proteases, and other therapeutic targets implicated in various diseases.

Recent advancements in computational chemistry have further enhanced the utility of 1-(3-Bromo-2,6-difluorophenyl)ethanone as a starting material. Molecular modeling studies have revealed that subtle modifications to its structure can significantly alter its binding profile to biological targets. For instance, computational screening has identified derivatives of this compound that exhibit enhanced binding affinity to certain protein kinases, making them promising candidates for further optimization.

The pharmaceutical industry has been particularly keen on leveraging fluorinated aromatic compounds like 1-(3-Bromo-2,6-difluorophenyl)ethanone due to their ability to improve drug-like properties such as solubility, permeability, and metabolic stability. These attributes are critical for ensuring that drug candidates progress efficiently through preclinical and clinical trials. The growing body of literature highlighting the benefits of fluorinated motifs underscores the importance of compounds like 1-(3-Bromo-2,6-difluorophenyl)ethanone in modern drug discovery.

Moreover, the versatility of 1-(3-Bromo-2,6-difluorophenyl)ethanone extends beyond its role as a mere intermediate. It has been employed in various synthetic strategies aimed at generating heterocyclic scaffolds with enhanced biological activity. For example, functionalization at the ketone group can yield thiazolidinones or oxazolidinones, which are known to exhibit diverse pharmacological effects. This adaptability makes it a valuable asset in medicinal chemistry campaigns targeting unmet medical needs.

The safety profile of 1-(3-Bromo-2,6-difluorophenyl)ethanone is another critical consideration in its application within pharmaceutical research. While not classified as hazardous under standard conditions, proper handling protocols must be followed to ensure worker safety during synthesis and purification procedures. The compound's stability under various storage conditions also contributes to its practicality as an intermediate in multi-step synthetic routes.

In conclusion,1-(3-Bromo-2,6-difluorophenyl)ethanone (CAS No. 1387634-87-8) represents a significant advancement in medicinal chemistry due to its unique structural features and synthetic versatility. Its potential applications in drug discovery continue to be explored through both experimental and computational approaches. As research progresses,this compound is expected to play an increasingly pivotal role in developing next-generation therapeutics that address complex diseases with greater efficacy and precision.

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Amadis Chemical Company Limited
(CAS:1387634-87-8)1-(3-Bromo-2,6-difluorophenyl)ethanone
A1215899
Purity:99%/99%/99%
Quantity:250mg/1g/5g
Price ($):163/294/967
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